molecular formula C6H5N5 B1196620 3-(2H-tetrazol-5-yl)pyridine CAS No. 3250-74-6

3-(2H-tetrazol-5-yl)pyridine

Cat. No.: B1196620
CAS No.: 3250-74-6
M. Wt: 147.14 g/mol
InChI Key: SECHDFHDDVELCV-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound with the molecular formula C6H5N5. It consists of a pyridine ring substituted with a tetrazole group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-tetrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of pyridine-3-carbonitrile with sodium azide in the presence of a catalyst, such as copper sulfate, to form the tetrazole ring . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, reduced tetrazole derivatives, and various functionalized heterocycles .

Scientific Research Applications

3-(2H-tetrazol-5-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-5-yl)pyridine
  • 5-(3-pyridyl)-1H-tetrazole
  • 3-(1’H-tetrazol-5’-yl)pyridine

Comparison

Compared to similar compounds, 3-(2H-tetrazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the tetrazole ring on the pyridine ring can affect the compound’s ability to interact with different molecular targets, making it a valuable scaffold for drug discovery and materials science .

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECHDFHDDVELCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186227
Record name 5-(3-Pyridyl)tetrazole
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Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3250-74-6
Record name 3-(2H-Tetrazol-5-yl)pyridine
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Record name 5-(3-Pyridyl)tetrazole
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Record name 5-(3-Pyridyl)tetrazole
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Record name 3-(2H-tetrazol-5-yl)pyridine
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Record name 3-(2H-1,2,3,4-tetrazol-5-yl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(3-PYRIDYL)TETRAZOLE
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Synthesis routes and methods

Procedure details

30 g (288 mmol) of 3-pyridinecarbonitrile, 28.1 g (432 mmol) of sodium azide (NaN3), and 23.1 g (432 mmol) of ammonium chloride were dissolved in 200 mL of DMF. The solution was reacted at 100° C. for 24 hours. Then, water was added to the acquired reactant. The resulting product was neutralized with hydrochloric acid and then filtered, obtaining 19.6 g (Y=46%) of a white solid.
Quantity
30 g
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reactant
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28.1 g
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23.1 g
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reactant
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Quantity
200 mL
Type
solvent
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 3-(2H-tetrazol-5-yl)pyridine an interesting ligand for coordination chemistry?

A1: this compound is a heterocyclic compound featuring both a pyridine ring and a tetrazole ring. This structure enables it to act as a multidentate ligand, meaning it can bind to metal ions through multiple atoms. [, , ] In the provided research, it specifically coordinates through the nitrogen atoms, creating stable complexes with various transition metals like copper(II), zinc(II), and manganese(II). [, , ]

Q2: How does the coordination of this compound differ across the studied metal complexes?

A2: While this compound consistently coordinates through nitrogen atoms, the specific binding mode and resulting geometry vary depending on the metal ion:

  • Copper(II) Complex: In diaquadichlorido[5-(3-pyridinio)tetrazolato-κN2]copper(II) dihydrate, the copper ion is hexacoordinated, forming a distorted octahedral geometry. [] Two nitrogen atoms from two separate this compound ligands, two chloride ions, and two water molecules complete the coordination sphere. []
  • Zinc(II) Complex: In tetraaquabis[5-(3-pyridyl)tetrazolido-κN5]zinc(II) tetrahydrate, the zinc ion exhibits a slightly distorted octahedral geometry. [] Here, two this compound ligands coordinate through their pyridine nitrogen atoms, and four water molecules occupy the remaining positions. []
  • Manganese(II) Complex: Similar to the zinc complex, tetraaquabis[5-(pyridin-3-yl)tetrazolido-κN5]manganese(II) tetrahydrate features a slightly distorted octahedral geometry around the manganese ion. [] Two this compound ligands bind through their pyridine nitrogen atoms, and four water molecules complete the coordination. []

Q3: What role do hydrogen bonds play in the crystal structures of these metal complexes?

A3: Hydrogen bonding plays a crucial role in determining the solid-state structures of these complexes. In all three cases, the complexes are linked into extended networks:

  • Copper(II) Complex: N—H⋯N, O—H⋯N, O—H⋯O, and O—H⋯Cl hydrogen bonds connect the molecules into two-dimensional sheets. []
  • Zinc(II) and Manganese(II) Complexes: Both complexes utilize O—H⋯O and O—H⋯N hydrogen bonds to create three-dimensional network structures. [, ] These interactions involve the tetrazole groups, coordinated water molecules, and solvent water molecules. [, ]

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